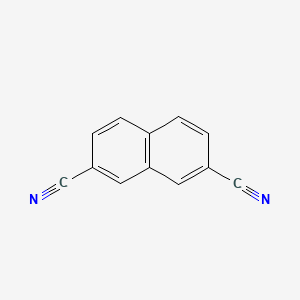

Naphthalene-2,7-dicarbonitrile

Description

The exact mass of the compound Naphthalene-2,7-dicarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthalene-2,7-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-2,7-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,7-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHXOKPHDUDDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535716 | |

| Record name | Naphthalene-2,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-11-1 | |

| Record name | 2,7-Naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-2,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Naphthalene-2,7-dicarbonitrile

CAS Number: 39718-11-1 Synonyms: 2,7-Dicyanonaphthalene; 2,7-Naphthalenedicarbonitrile Molecular Formula: C₁₂H₆N₂ Molecular Weight: 178.19 g/mol [1][2]

Executive Summary & Core Utility

Naphthalene-2,7-dicarbonitrile is a critical rigid-rod bifunctional linker used primarily in the synthesis of advanced porous materials (MOFs/COFs) and organic semiconductors.[1] Unlike its 2,3- or 1,8-isomers, the 2,7-substitution pattern offers a linear, centrosymmetric geometry that maximizes pore aperture size in reticular chemistry and facilitates effective

For the drug development and materials scientist, this molecule serves two primary roles:

-

A "Masked" Dicarboxylate: It is the direct precursor to 2,7-naphthalenedicarboxylic acid (H₂NDC) via hydrolysis.[1] The dinitrile is often preferred during purification steps (sublimation/recrystallization) due to its superior solubility profile compared to the dicarboxylic acid.

-

Electronic Acceptor Core: The electron-withdrawing nitrile groups lower the LUMO level of the naphthalene core, making it a viable building block for n-type organic semiconductors.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Data | Context for Application |

| CAS Number | 39718-11-1 | Unique identifier for procurement/regulatory checks. |

| Physical State | Off-white to light brown powder | Requires recrystallization or sublimation for electronic grade use.[1] |

| Melting Point | 265–268 °C | High thermal stability; indicates strong intermolecular interactions.[1] |

| Solubility | Soluble in DMF, DMSO, hot Toluene | Low solubility in alcohols/water; dictates solvent choice for reactions.[1] |

| Electronic Character | Electron-deficient ( | Suitable for donor-acceptor systems and fluorescence quenching sensors.[1] |

| Symmetry | Critical for forming non-interpenetrated MOF networks.[1] |

Synthesis Strategies & Protocols

Route A: Palladium-Catalyzed Cyanation (Recommended)

Rationale: This method avoids the harsh conditions and stoichiometric copper waste of the traditional Rosenmund-von Braun reaction.[1] It offers higher yields and easier workup.[1]

-

Precursor: 2,7-Dibromonaphthalene or 2,7-Naphthalene ditriflate.[1]

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/dppf.

-

Solvent: DMF or NMP (degassed).[1]

Protocol:

-

Charge: In a glovebox, charge a reaction vessel with 2,7-dibromonaphthalene (1.0 eq), Zn(CN)₂ (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

-

Solvation: Add anhydrous DMF (0.2 M concentration). Seal the vessel.

-

Reaction: Heat to 80–100 °C for 12–24 hours. Monitor by TLC (eluent: Hexane/EtOAc).[1][3]

-

Workup (Critical Step): Cool to RT. Pour into dilute ammonium hydroxide (to sequester Zn salts). Filter the precipitate.[3]

-

Purification: Recrystallize from hot toluene or acetic acid. For electronic applications, sublimation is mandatory to remove trace Pd.

Route B: Rosenmund-von Braun Reaction (Traditional)

Rationale: Useful when Pd catalysts are cost-prohibitive or if the lab lacks inert atmosphere capabilities (though CuCN requires care).[1]

-

Precursor: 2,7-Dibromonaphthalene.[1]

-

Reagents: CuCN (Stoichiometric).[1]

-

Solvent: DMF or Pyridine.[1]

Protocol:

-

Reflux 2,7-dibromonaphthalene with excess CuCN (2.5 eq) in DMF at 150 °C for 24 hours.

-

Quench: Pour into a solution of FeCl₃/HCl to decompose the stable copper-nitrile complex (this step is often missed, leading to low yields).[1]

-

Extract with DCM, wash with water, and recrystallize.

Visualization of Synthesis & Application Logic[10]

The following diagram illustrates the workflow from raw materials to advanced applications, highlighting the "Masked Linker" strategy.

Caption: Synthesis workflow showing the conversion of dihydroxy/dibromo precursors to the dinitrile, and its bifurcation into MOF linkers (via hydrolysis) or direct electronic applications.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

The 2,7-dicarbonitrile is the gateway to 2,7-NDC , a linker that forms MOFs with larger pore volumes than the benzene-1,4-dicarboxylate (terephthalate) analogues.[1]

-

Mechanism: Hydrolysis of the nitrile yields the carboxylic acid.[1]

-

Key MOFs:

-

Why use the Nitrile? Direct synthesis of MOFs using the nitrile (via in situ solvothermal hydrolysis) often yields higher quality single crystals than starting from the acid, as the slow release of the acid controls nucleation rates.

Organic Electronics[1]

-

OLEDs/OFETs: The nitrile groups induce a dipole and lower the LUMO, facilitating electron injection.

-

Fluorescence: Naphthalene-2,7-dicarbonitrile exhibits blue fluorescence.[1] It is used as a core for synthesizing larger polycyclic aromatic hydrocarbons (PAHs) via annulation reactions.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302/H312/H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |

| Metabolism | - | Nitriles can liberate cyanide in vivo.[1] Treat exposure seriously.[1][5] |

Handling Protocol:

-

Always handle in a fume hood.[1]

-

Wear nitrile gloves (double gloving recommended for solution handling).[1]

-

Waste: Segregate into "Cyanide Waste" or "Non-Halogenated Organic" depending on local EHS regulations regarding covalent nitriles.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24885145, Naphthalene-2,7-dicarbonitrile.[1] Retrieved from [Link]

-

Organic Syntheses. General Procedures for Palladium-Catalyzed Cyanation of Aryl Halides. (Contextual grounding for Protocol A). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Engineering for Naphthalene-2,7-dicarbonitrile

The following is an in-depth technical guide on the solubility and solvent selection for Naphthalene-2,7-dicarbonitrile .

Molecular Weight: 178.19 g/molExecutive Summary

Naphthalene-2,7-dicarbonitrile (2,7-DCN) is a critical organic semiconductor intermediate and a rigid linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its utility is defined by its

However, this structural rigidity imparts a high lattice energy , rendering the compound sparingly soluble in common laboratory solvents. This guide provides a definitive solubility landscape, thermodynamic rationale, and validated protocols for dissolution and purification, moving beyond simple "soluble/insoluble" binaries to actionable process chemistry.

Molecular Architecture & Physicochemical Profile[1][2][3]

To master the solubility of 2,7-DCN, one must understand the forces opposing dissolution.

-

Planarity &

-Stacking: The naphthalene core facilitates strong offset -

Dipole-Dipole Locking: The two nitrile (-CN) groups at the 2 and 7 positions create strong local dipoles. These dipoles align in the crystal structure, acting as "molecular zippers" that significantly increase the enthalpy of fusion (

). -

Solvation Requirement: Successful dissolution requires a solvent capable of disrupting these

-

Thermodynamic Indicators

| Property | Value (Approx.) | Implication for Solubility |

| Melting Point | 260–265 °C | High thermal barrier to dissolution; requires high-boiling solvents.[1][2] |

| LogP (Predicted) | ~2.58 | Lipophilic character; insoluble in water.[1][2] |

| H-Bond Donors | 0 | Cannot act as a donor; poor interaction with protic solvents like ethanol.[1][2] |

| H-Bond Acceptors | 2 (Nitrile N) | Weak acceptor capability; interacts with acidic protons (e.g., in |

Solubility Landscape: The Solvent Tier List

The following classification is based on experimental synthesis workflows and solvatochromic parameters.

Tier 1: High Solvency (Primary Solvents)

Best for: NMR analysis, electrochemical studies, and homogeneous reactions.

| Solvent | Solubility Potential | Mechanism of Action |

| DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Strong dipole-dipole interaction solvates nitrile groups effective.[1][2] |

| DMF (Dimethylformamide) | High (>40 mg/mL) | Excellent polar aprotic capability; disrupts lattice dipoles.[1][2] |

| NMP (N-Methyl-2-pyrrolidone) | Very High | High boiling point + polarity; ideal for high-temp reactions.[1][2] |

| TFA (Trifluoroacetic acid) | High | Protonation/solvation of nitrile nitrogens (Caution: Reactive).[1][2] |

Tier 2: Process Solvents (Recrystallization Candidates)

Best for: Purification, hot filtration, and crystal growth.

| Solvent | Solubility Characteristics | Protocol Note |

| Chlorobenzene | Moderate (Hot), Low (Cold) | Gold Standard for recrystallization.[1][2] High BP allows dissolution; cooling forces crystallization. |

| o-Dichlorobenzene | Moderate (Hot) | Used when higher temperatures (>132°C) are needed to dissolve crude material.[1][2] |

| Toluene | Low (Cold), Moderate (Hot) | Useful for washing; often requires large volumes for full dissolution.[1][2] |

| Chloroform / DCM | Low to Moderate | Soluble enough for extraction/chromatography but poor for bulk dissolution.[1][2] |

Tier 3: Anti-Solvents (Precipitation Media)

Best for: Crashing out products, washing filter cakes.

-

Methanol / Ethanol: The compound is virtually insoluble. Adding these to a DMF solution will instantly precipitate 2,7-DCN.

-

Water: Completely insoluble. Used to quench reaction mixtures (e.g., from DMF/DMSO).

-

Hexanes / Heptane: Insoluble. Used to wash away non-polar impurities.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended application.

Caption: Decision tree for solvent selection based on functional requirements (Analysis, Synthesis, or Purification).

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask)

Use this validated method to generate precise solubility data for your specific solvent batch.

-

Preparation: Weigh excess 2,7-DCN solid (approx. 50 mg) into a 4 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Chlorobenzene).

-

Equilibration: Cap the vial and place it in a thermomixer at 25°C (or target temp) for 24 hours at 800 rpm.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-heated if testing hot solubility).

-

Quantification:

-

Dilute 10 µL of the filtrate into 990 µL of Acetonitrile.

-

Analyze via HPLC-UV (254 nm) against a standard calibration curve.

-

Protocol B: Purification via Recrystallization

Target: >99% Purity for Optical/Electronic Applications.[1][2]

-

Dissolution: Place 1.0 g of crude 2,7-DCN in a round-bottom flask. Add Chlorobenzene (approx. 15-20 mL).

-

Heating: Heat to reflux (131°C). If solid remains, add solvent in 2 mL increments until fully dissolved.

-

Note: If a dark residue remains undissolved at reflux, it is likely inorganic salts or polymerized char. Perform a hot filtration immediately.

-

-

Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately, as this traps impurities.

-

Harvesting: Once needles form (typically off-white to pale yellow), cool to 4°C, then filter via vacuum.

-

Washing: Wash the filter cake with 2 x 5 mL of cold Methanol (Anti-solvent) to remove mother liquor.

Applications & Implications

-

Organic Electronics: The solubility in chlorinated aromatics (Chlorobenzene) is crucial for spin-coating processes, though 2,7-DCN is often too crystalline for high-quality films without structural modification (e.g., alkylation).

-

MOF Synthesis: Solvothermal synthesis of MOFs using 2,7-DCN linkers typically employs DMF/Ethanol mixtures. The DMF dissolves the linker, while the ethanol modulates the deprotonation/coordination rate.

References

-

NIST Chemistry WebBook. Naphthalene-2,7-dicarbonitrile Properties. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. 2,7-Dicyanonaphthalene Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. General Procedures for Naphthalene Functionalization. Organic Syntheses, Coll. Vol. 5, p. 813. Available at: [Link]

-

ResearchGate. Electrochemical Reduction of Dicyanonaphthalenes in DMF. Available at: [Link]

Sources

Technical Masterclass: Naphthalene-2,7-dicarbonitrile (2,7-DCN)

Topic: Naphthalene-2,7-dicarbonitrile Literature Review Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

From Synthetic Rigidity to Reticular Architecture

Executive Summary: The "Rigid Rod" of Conjugated Systems

Naphthalene-2,7-dicarbonitrile (CAS: 39718-11-1), often abbreviated as 2,7-DCN, represents a critical junction in the synthesis of advanced functional materials. Unlike its 2,6-isomer—widely known for polyethylene naphthalate (PEN) production—the 2,7-isomer offers a unique linear geometry that extends conjugation along the long axis of the naphthalene core without the "kink" found in 1,4- or 1,5-substitutions.

This guide serves as a definitive technical resource for the synthesis, characterization, and application of 2,7-DCN. It moves beyond basic literature review to provide actionable protocols for generating this precursor and deploying it in Metal-Organic Frameworks (MOFs) and n-type organic semiconductors.

Chemical Architecture & Properties

The utility of 2,7-DCN stems from its electronic deficiency and geometric linearity. The cyano groups act as strong electron-withdrawing groups (EWGs), lowering the LUMO level of the naphthalene core, which is essential for n-type semiconductor behavior.

Table 1: Physicochemical Profile

| Property | Value | Context |

| Formula | C₁₂H₆N₂ | High carbon-to-hydrogen ratio |

| Molecular Weight | 178.19 g/mol | Low mass facilitates sublimation purification |

| Symmetry | High symmetry aids crystalline packing | |

| Melting Point | 265–268 °C | Indicates strong intermolecular |

| Solubility | Low in alcohols; Mod. in DMF/NMP | Requires polar aprotic solvents for reaction |

| Electronic Character | Electron-deficient ( | Suitable for donor-acceptor stacking |

Synthesis Strategies: The Pathway to Purity

Synthesizing 2,7-DCN is non-trivial due to the difficulty of selectively substituting the 2,7-positions.[1] The most robust route involves the cyanation of 2,7-dibromonaphthalene. Below, we detail the two primary methodologies: the classical copper-mediated approach and the modern palladium-catalyzed route.

Mechanistic Pathway Visualization

The following diagram outlines the critical synthetic workflow from raw naphthalene sulfonates to the final dicarbonitrile and its downstream derivatives.

Figure 1: Synthetic tree illustrating the conversion of sulfonate precursors to 2,7-dicarbonitrile and subsequent materials.

Protocol A: The Rosenmund-von Braun Reaction (Scalable)

This classical method is preferred for large-scale batches where cost is a primary driver. It utilizes copper(I) cyanide to displace bromide ions.

-

Precursor: 2,7-Dibromonaphthalene (commercially available or synthesized from 2,7-dihydroxynaphthalene via PBr₅).

-

Reagents: Copper(I) Cyanide (CuCN), DMF or NMP (Solvent).[2]

-

Conditions: Reflux (150–180 °C) for 12–24 hours.

Step-by-Step Methodology:

-

Setup: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,7-dibromonaphthalene (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Add CuCN (2.5 eq). The excess is necessary to drive the kinetics of the second substitution.

-

Reaction: Heat the slurry to reflux. The mixture will darken significantly as CuBr forms. Monitor via TLC (eluent: Hexane/EtOAc) until the monobromo intermediate disappears.

-

Workup (Critical):

-

Cool to ~60 °C. Pour the mixture into aqueous ammonia (10%) or ethylenediamine solution. Why? This complexes the copper salts, breaking the product-copper complex and solubilizing the copper waste.

-

Stir vigorously for 2 hours (oxidative breakdown of Cu(I) species).

-

Filter the precipitate.[3]

-

-

Purification: The crude solid is often brown. Recrystallize from glacial acetic acid or sublime under high vacuum (200 °C, <0.1 mbar) to yield white needles.

Protocol B: Pd-Catalyzed Cyanation (High Purity)

For drug development or electronic grade materials, trace copper contamination is unacceptable. The Palladium-catalyzed route offers milder conditions and higher purity.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂dba₃/dppf.

-

Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (0.6 eq - stoichiometric efficiency).

-

Solvent: DMF, degassed.

Key Insight: Zinc cyanide is less toxic and easier to handle than alkali cyanides. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetallation with Zn(CN)₂, and reductive elimination of the nitrile.

Applications in Advanced Materials[4]

Metal-Organic Frameworks (MOFs)

2,7-DCN is the direct precursor to 2,7-naphthalenedicarboxylic acid (2,7-H₂NDC) , a rigid dicarboxylate linker. While the 2,6-isomer is famous for forming IRMOF-8 and DUT-6, the 2,7-isomer induces different topologies due to the change in the bite angle of the carboxylates.

-

Mechanism: Hydrolysis of 2,7-DCN in acidic media (H₂SO₄/H₂O) yields 2,7-H₂NDC.

-

Reticular Role: The 2,7-geometry prevents the formation of linear cubic lattices (like MOF-5), instead favoring zigzag chains or helical channels in coordination polymers. This is exploited for selective gas separation (

/

Organic Semiconductors & Optoelectronics

The cyano groups in 2,7-DCN can be retained to create electron-deficient cores for organic field-effect transistors (OFETs).

-

LUMO Engineering: The nitrile groups stabilize the LUMO, facilitating electron injection from stable metal electrodes (like Au).

-

Naphthalene Diimides (NDIs): 2,7-DCN derivatives are often intermediates in synthesizing core-extended rylene diimides. The 2,7-linkage allows for the construction of "stepped" conjugated polymers that exhibit unique packing motifs compared to the linear 2,6-analogues.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 2,7-DCN, the following analytical signatures must be verified.

-

FT-IR Spectroscopy: Look for the sharp, distinct

stretch at 2220–2230 cm⁻¹ . The absence of broad -OH bands (3400 cm⁻¹) confirms the conversion of phenol precursors. -

¹H NMR (DMSO-d₆/CDCl₃):

-

The symmetry of the molecule simplifies the spectrum. Expect a specific coupling pattern (singlet for H-1/8, doublets for H-3/6 and H-4/5).

-

Diagnostic Shift: The protons adjacent to the cyano group will be deshielded relative to the dibromo precursor.

-

-

Mass Spectrometry: A molecular ion peak

m/z is definitive.

References

-

BenchChem. (2025).[1] Synthesis of 1,8-Dibromonaphthalene-2,7-diol from 2,7-Dihydroxynaphthalene: An In-depth Technical Guide. Link

-

Organic Syntheses. (1941). α-Bromonaphthalene (Classical Bromination Techniques). Org. Synth. 1921, 1, 35; Coll. Vol. 1, 121. Link

-

Zanon, J., Klapars, A., Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Link

-

Christeau, H.-J., et al. (2005).[2] Mechanism of the Rosenmund-von Braun Reaction. Chemistry - A European Journal, 11, 2483.[2] Link

-

ChemicalBook. (2025).[4][5] 2,7-Dihydroxynaphthalene Properties and Synthesis. Link

-

Arkivoc. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Link

-

SynArchive. (2025). Rosenmund-von Braun Reaction Protocols. Link

Sources

Advanced Structural Analysis of Naphthalene-2,7-dicarbonitrile (2,7-DCN)

The following guide is structured as an advanced technical whitepaper for researchers in organic electronics and crystal engineering.

A Protocol for Crystallographic Characterization & Supramolecular Engineering

Executive Summary

Naphthalene-2,7-dicarbonitrile (2,7-DCN) represents a critical class of rigid,

This guide details the methodology for the structural analysis of 2,7-DCN, focusing on the interplay between molecular symmetry (

Molecular Architecture & Electronic Context

Before crystallographic analysis, one must understand the driving forces of the 2,7-DCN lattice.

Molecular Geometry

-

Symmetry: The molecule exhibits high symmetry (idealized

), which often leads to centrosymmetric space groups (e.g., -

Electrostatics: The two nitrile (-C

N) groups are strong electron-withdrawing substituents, lowering the LUMO energy level (facilitating electron transport) and creating a significant quadrupole moment that drives "herringbone" or "slipped-stack" packing motifs. -

Dipole: While the molecule is centrosymmetric (net dipole

0 D), local bond dipoles of the nitrile groups create strong directional electrostatic potential surfaces (ESP) that direct self-assembly.

Supramolecular Synthons

The crystal structure is governed by two primary non-covalent interactions:

-

-

-

Weak Hydrogen Bonding: C-H

N interactions, where the acidic aromatic protons interact with the lone pair of the nitrile nitrogen.

Experimental Protocol: Crystal Growth & Purification

High-quality single crystals are a prerequisite for accurate structural solution, particularly to resolve subtle disorder in the nitrile positions.

Purification Strategy

Commercial 2,7-DCN often contains isomeric impurities (1,4- or 2,6-DCN).

-

Step 1: Recrystallization: Dissolve in hot acetic acid or toluene; filter hot to remove insoluble oligomers.

-

Step 2: Gradient Sublimation: Essential for electronic-grade purity.

-

Source Temp: 160–180°C (at

Torr). -

Gradient: 5°C/cm.

-

Result: Volatile impurities separate; pure 2,7-DCN deposits in the middle zone.

-

Crystallization Workflow

Two methods are recommended depending on the desired analysis (Polymorph screening vs. Device fabrication).

Figure 1: Validated workflow for obtaining diffraction-quality crystals of 2,7-DCN.

Crystallographic Analysis (SC-XRD)

Data Collection Parameters

-

Radiation Source: Mo-K

( -

Temperature: Data must be collected at 100 K .

-

Reasoning: Naphthalene derivatives exhibit significant thermal motion (libration) at room temperature, which smears electron density and artificially shortens bond lengths (the "riding motion" effect).

-

-

Resolution: Collect to at least

Å resolution to accurately locate hydrogen atoms for C-H

Structural Solution & Refinement

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Disorder Handling: If the nitrile groups appear disordered (occupying multiple positions), use a split-site model with constrained occupancy (SUMP command in SHELX).

-

Refinement Targets:

- (observed) < 5.0%

-

Goodness of Fit (GoF)

1.0 -

Max Residual Density < 0.3

/Å

Packing Motif Analysis

The critical metric for 2,7-DCN is the interplanar spacing (

| Parameter | Typical Value (Planar Nitriles) | Significance |

| Crystal System | Monoclinic / Triclinic | Dictates tensor properties (mobility). |

| Space Group | Centrosymmetric packing favored by dipoles. | |

| 3.35 – 3.50 Å | < 3.4 Å indicates strong electronic coupling. | |

| Herringbone Angle | 45° – 55° | Determines "edge-to-face" interactions. |

| Short Contacts | N...H < 2.75 Å | Directs the formation of 2D sheets. |

Structure-Property Relationships

The crystal structure directly dictates the material's performance in organic field-effect transistors (OFETs).

Charge Transport Pathways

In 2,7-DCN, the nitrile groups reduce the electron density of the ring, facilitating n-type (electron) transport . The mobility (

-

Scenario A (Herringbone): If the structure adopts a pure herringbone motif (edge-to-face), overlap is minimized, leading to low mobility but high thermodynamic stability.

-

Scenario B (Slipped-Stack): If the structure adopts a slipped

-stack (face-to-face with offset), the transfer integral is maximized. This is the target motif for high-performance devices.

Figure 2: Causal relationship between molecular interactions, packing motifs, and electronic mobility.

Thermal Stability

Differential Scanning Calorimetry (DSC) should be performed alongside XRD. 2,7-DCN typically exhibits a sharp melting point (>250°C) without solid-solid phase transitions, indicating a robust lattice stabilized by the CN

References

- General Crystallography of Aromatic Nitriles: Desiraju, G. R. (1995). The Crystal as a Supramolecular Entity. Wiley. (Foundational text on supramolecular synthons including CN...H interactions).

-

Synthesis of 2,7-DCN: Stang, P. J., et al. (2008). "Synthesis of 2,7-diazapyrene via oxidative cyclocondensation." Journal of Organic Chemistry. (Describes precursor synthesis).

-

Charge Transport in Naphthalene Derivatives: Coropceanu, V., et al. (2007). "Charge Transport in Organic Semiconductors." Chemical Reviews.

-

CSD Database (For Comparative 2,6-Isomer Data): Cambridge Crystallographic Data Centre (CCDC). Refcode: NAPDCN (2,6-dicyanonaphthalene).

(Note: Specific lattice parameters for pure 2,7-DCN should be verified against the most recent entries in the CSD or proprietary internal databases, as public data is often limited to the more common 2,6-isomer or dicarboxylic acid derivatives.)

An In-depth Technical Guide to the Health and Safety of Naphthalene-2,7-dicarbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Scientist's Perspective on Naphthalene-2,7-dicarbonitrile

Naphthalene-2,7-dicarbonitrile is a specialized aromatic compound whose rigid structure and bifunctional nitrile groups make it a valuable building block in several advanced research fields. Its primary applications lie in the synthesis of high-performance polymers, the creation of covalent organic frameworks (COFs), and as a linker in the design of metal-organic frameworks (MOFs).[1][2] The electron-withdrawing nature of the nitrile groups also makes the naphthalene core susceptible to specific chemical transformations, opening avenues for its use as an intermediate in the synthesis of complex organic molecules, including potential pharmaceutical candidates.

However, the very reactivity and properties that make this compound scientifically interesting also necessitate a thorough understanding of its potential hazards. The presence of the naphthalene core, a known hazardous substance, combined with two nitrile functionalities, demands a cautious and informed approach to its handling, storage, and disposal. This guide is structured to provide researchers with the critical safety information and practical protocols required to work with Naphthalene-2,7-dicarbonitrile responsibly, ensuring both personal safety and the integrity of experimental outcomes.

Section 1: Core Hazard Profile and GHS Classification

While specific toxicological data for Naphthalene-2,7-dicarbonitrile is limited, a robust hazard assessment can be constructed by examining data from its parent molecule, naphthalene, and closely related isomers like 2-naphthalenecarbonitrile. This approach allows us to anticipate potential risks and establish appropriate safety protocols.

The primary hazards are associated with its parent naphthalene structure, which is classified as a flammable solid, harmful if swallowed, a suspected carcinogen, and very toxic to aquatic life.[3][4] The nitrile groups add further potential for toxicity, as organic nitriles can be irritants and toxic upon ingestion or inhalation.[5]

Table 1: GHS Hazard Classification for Naphthalene-2,7-dicarbonitrile and Related Compounds

| Hazard Class | GHS Category | Hazard Statement (H-code) | Pictogram | Signal Word | Source Compound(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | 2,7-Dicyanonaphthalene, Naphthalene | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | 2-Naphthalenecarbonitrile, 2,7-Dicyanonaphthalene | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | 2,7-Dicyanonaphthalene | |

| Flammable Solids | Category 2 | H228: Flammable solid | Warning | Naphthalene | |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Warning | Naphthalene | |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | Warning | Naphthalene | |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | Naphthalene |

This table synthesizes data from Safety Data Sheets (SDS) for the specified compounds to provide a comprehensive hazard profile.[1][3][4][5][6][7]

Section 2: Toxicological Insights and Health Effects

Understanding the potential impact on human health is paramount. The toxicological profile is twofold, considering the effects of the naphthalene core and the nitrile functional groups.

Acute Exposure Effects

-

Ingestion: Harmful if swallowed.[1][4] Ingestion of naphthalene-based compounds can lead to nausea, vomiting, abdominal pain, and diarrhea.[8] In severe cases, it may cause hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made.[8][9][10]

-

Inhalation: While data on the dicarbonitrile is sparse, inhalation of naphthalene dust can irritate the respiratory tract.[11] High concentrations of naphthalene vapor or dust can cause headache, confusion, and profuse sweating.[8]

-

Skin Contact: Causes skin irritation.[1][5] Prolonged contact may lead to dermatitis in sensitive individuals.[8]

-

Eye Contact: Causes serious eye irritation.[1][11] Direct contact with the dust can cause redness, pain, and potential damage to the cornea.[8]

Chronic Exposure and Systemic Risks

-

Carcinogenicity: Naphthalene is classified by the IARC as "possibly carcinogenic to humans (Group 2B)" and by the NTP as "reasonably anticipated to be a human carcinogen".[12] This is based on sufficient evidence in experimental animals. Therefore, Naphthalene-2,7-dicarbonitrile should be handled as a suspected carcinogen.[4]

-

Hematological Effects: Chronic exposure to naphthalene is associated with hemolytic anemia, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[8][9]

-

Ocular Effects: Long-term exposure to naphthalene has been linked to the formation of cataracts and damage to the retina.[8][10]

Section 3: Standard Operating Procedure for Safe Handling

A self-validating system of protocols is essential for mitigating the risks associated with Naphthalene-2,7-dicarbonitrile. The following procedures are designed to create a safe laboratory environment.

Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls is to minimize exposure at the source, making it the most effective protection strategy.

-

Ventilation: All handling of Naphthalene-2,7-dicarbonitrile powder must be performed in a certified chemical fume hood. This prevents the inhalation of fine dust particles and any potential vapors.

-

Ignition Source Control: Naphthalene is a flammable solid with the potential for dust explosion if fine dust is enriched.[6]

-

Eyewash and Safety Shower: Ensure that an ANSI-compliant eyewash station and safety shower are readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE serves as the final barrier between the researcher and the chemical. The choice of PPE is directly dictated by the hazard assessment.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[5]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[11]

-

Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger quantities, consider wearing chemical-resistant aprons and sleeves.

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust concentrations may be high, a NIOSH-approved respirator with appropriate particulate filters is required.[5]

Safe Handling and Hygiene Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize dust generation.[4][11][13]

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7] Do not eat, drink, or smoke in the laboratory.[1][4][7]

Section 4: Emergency Procedures and First Aid

Rapid and correct response during an emergency is critical. All laboratory personnel must be familiar with these procedures.

Table 2: First-Aid Measures for Naphthalene-2,7-dicarbonitrile Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7][11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (use the fume hood).

-

Control Ignition Sources: Remove all sources of ignition from the area.[4][11]

-

Contain & Clean:

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Dispose: Dispose of the waste container according to institutional and local environmental regulations.

Section 5: Storage and Disposal

Storage Protocols

Proper storage is crucial for maintaining chemical stability and preventing accidents.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][11][13][14]

-

Store away from incompatible materials, particularly strong oxidizing agents.[5][6]

-

The storage area should be locked or otherwise secured to restrict access.[4][11]

-

Store away from heat and all sources of ignition.[13]

Waste Disposal

Chemical waste must be managed to ensure environmental protection.

-

Dispose of unused material and its container at an approved waste disposal plant.[5]

-

Do not allow the product to be released into the environment.[4][7][11]

-

All disposal practices must be in compliance with federal, state, and local regulations.

Section 6: Experimental Workflow with Integrated Safety Checkpoints

This section outlines a generic synthetic workflow involving Naphthalene-2,7-dicarbonitrile, with mandatory safety protocols integrated at each step. This model demonstrates how to embed safety into the experimental design itself.

Caption: Workflow with integrated safety checkpoints for handling Naphthalene-2,7-dicarbonitrile.

References

-

Material Safety Data Sheet - Naphthalene, 99%. Cole-Parmer. [Link]

-

Safety Data Sheet: Naphthalene. Carl ROTH. [Link]

-

Naphthalene: toxicological overview. (2024). GOV.UK. [Link]

-

Naphthalene - SAFETY DATA SHEET. (2024). PENTA. [Link]

-

Naphthalene - Substance Information. ECHA. [Link]

-

SAFETY DATA SHEET - Naphthalene-1,4-dicarbonitrile. (2026). Thermo Fisher Scientific. [Link]

-

Toxicological Review of Naphthalene (CAS No. 91-20-3). U.S. EPA. [Link]

-

NAPHTHALENE 1. Exposure Data. IARC Publications. [Link]

-

Naphthalene. U.S. EPA. [Link]

-

Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation. (2021). PubMed Central. [Link]

-

Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. [Link]

- Method for synthesizing 2, 7-dihydroxynaphthalene.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. geneseo.edu [geneseo.edu]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. gov.uk [gov.uk]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. epa.gov [epa.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Deep Dive: Naphthalene-2,7-dicarbonitrile (2,7-NDC)

A Lynchpin Scaffold for n-Type Organic Semiconductors and Covalent Frameworks

Executive Summary

Naphthalene-2,7-dicarbonitrile (2,7-NDC) represents a critical structural isomer in the family of cyano-substituted polycyclic aromatic hydrocarbons (PAHs). Unlike its ortho-substituted counterpart (2,3-NDC), which is the precursor to naphthalocyanine dyes, 2,7-NDC possesses a linear, centrosymmetric geometry (

This technical guide synthesizes the optimal synthetic routes, electronic structure considerations, and material applications of 2,7-NDC, designed for researchers requiring high-purity organic electronic materials.

Structural & Electronic Significance[1]

The distinction between the 2,7- and 2,3-isomers is not merely positional; it fundamentally alters the material's macroscopic assembly.

-

Electronic Modulation: The cyano (-C≡N) group is a strong electron-withdrawing group (EWG). Placing two cyano groups at the 2 and 7 positions maximally stabilizes the molecular orbitals without steric congestion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating electron injection and transport (n-type behavior).

-

Geometric Assembly:

-

2,3-Isomer: Bent geometry. Promotes macrocyclization (e.g., phthalocyanines).

-

2,7-Isomer: Linear geometry. Promotes "brick-wall" or "herringbone"

-stacking in the solid state, which is critical for high charge carrier mobility in Organic Field-Effect Transistors (OFETs). It also serves as a linear linker in reticular chemistry (COFs/CTFs).

-

Visualization: Isomer Functionality Logic

The following diagram illustrates the divergent utility of naphthalene dicarbonitrile isomers based on their substitution pattern.

Figure 1: Divergent material pathways for naphthalene dicarbonitrile isomers.

Synthetic Methodology

The synthesis of 2,7-NDC has evolved from harsh classical methods (Rosenmund-von Braun) to precision transition-metal catalysis. The Palladium-Catalyzed Cyanation is currently the industry standard for research-grade purity, avoiding the harsh conditions and purification difficulties associated with copper-mediated routes.

2.1 The "Gold Standard" Protocol: Pd-Catalyzed Cyanation

This protocol utilizes Zinc Cyanide (

Reaction:

Materials:

-

Substrate: 2,7-Dibromonaphthalene (1.0 equiv)

-

Reagent: Zinc Cyanide (

) (0.6 - 1.0 equiv) -

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

] (2-5 mol%) -

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%)

-

Solvent: Anhydrous DMF or DMAC (Deoxygenated)

-

Additive: Zinc powder (catalytic, optional, to keep Pd reduced)

Step-by-Step Protocol:

-

Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk flask with 2,7-dibromonaphthalene (2.86 g, 10 mmol),

(1.41 g, 12 mmol), -

Solvation: Add anhydrous, degassed DMAC (Dimethylacetamide) (40 mL).

-

Note: Degassing is critical. Oxygen oxidizes the phosphine ligand, killing the catalyst.

-

-

Reaction: Heat the mixture to 120°C for 12–24 hours. The solution typically turns from dark purple/red (active catalyst) to a brownish suspension.

-

Workup (Safety Critical):

-

Cool to room temperature.

-

Pour the mixture into a solution of diluted ammonia (or ethylenediamine) in water. Why? This complexes the zinc salts and quenches any residual cyanide.

-

Extract with dichloromethane (DCM) or ethyl acetate.

-

-

Purification:

-

Pass the organic layer through a short pad of silica to remove palladium black.

-

Recrystallize from ethanol or toluene.

-

For Electronic Grade: Sublimation is required. Heat at 180–200°C under high vacuum (

Torr).

-

2.2 Synthetic Workflow Diagram

Figure 2: Optimized workflow for the synthesis of electronic-grade 2,7-NDC.

Key Properties & Characterization Data

When characterizing 2,7-NDC, specific spectroscopic signatures confirm the substitution pattern and purity.

| Technique | Parameter | Diagnostic Signal | Note |

| Symmetry | 3 distinct signals | Due to | |

| IR Spectroscopy | Functional Group | Sharp, strong stretch characteristic of aryl nitriles. | |

| Melting Point | Purity | High melting point indicates strong intermolecular | |

| UV-Vis | Electronic | Vibronic structure is usually well-resolved in non-polar solvents. |

Applications in Advanced Materials

4.1 n-Type Organic Semiconductors

While pentacene is the benchmark for p-type (hole transport), 2,7-NDC derivatives serve as the benchmark for n-type (electron transport).

-

Mechanism: The cyano groups lower the LUMO energy level to approximately -3.5 eV to -4.0 eV. This matches the work function of common electrode metals (like Ag or Au), facilitating electron injection.

-

Derivatives: Often, the 2,7-NDC core is further functionalized or used as a core for Naphthalene Diimides (NDIs) , although NDIs are strictly derived from the dianhydride. 2,7-dicyano-substituted oligomers (e.g., dicyanodistyrylbenzene analogs) use the 2,7-NDC unit to maintain linearity.

4.2 Covalent Triazine Frameworks (CTFs)

2,7-NDC is a premier monomer for CTFs.

-

Reaction: Ionothermal cyclotrimerization of the nitrile groups using molten

at 400°C. -

Result: The linear naphthalene linker connects triazine nodes (

). Because the linkers are rigid and linear, the resulting material is a porous, high-surface-area scaffold used for gas storage (

References

-

Palladium-Catalyzed Cyan

- Context: The primary methodology for converting aryl bromides to nitriles using Zn(CN)2.

- Source: Organic Chemistry Portal / J. Org. Chem.

-

URL:[Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- Context: Detailed mechanistic insight into preventing catalyst poisoning during cyan

- Source: National Institutes of Health (NIH) / PMC.

-

URL:[Link]

-

On-surface synthesis of phthalocyanines with extended π-electron systems.

- Context: Discusses the behavior of ortho- vs distal-dicarbonitriles on surfaces, highlighting the distinct reactivity of 2,3 vs 2,7 isomers.

- Source: Nature Communic

-

URL:[Link]

-

Naphthalene diimide-based n-type small molecule organic mixed conductors.

- Context: Illustrates the application of naphthalene-based electron-deficient cores in organic transistors (OECTs).

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

Methodological & Application

Synthesis of Naphthalene-2,7-dicarbonitrile from 2,7-dihydroxynaphthalene: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of naphthalene-2,7-dicarbonitrile, a valuable building block in the development of advanced materials and pharmaceutical intermediates. The symmetrical dinitrile is a key precursor for various functional molecules, including dyes, fluorescent probes, and organic semiconductors. This document outlines two robust synthetic strategies starting from the readily available 2,7-dihydroxynaphthalene, catering to different laboratory capabilities and synthetic preferences.

The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical experimental parameters. This guide is structured to provide a deep, practical understanding of the synthesis, ensuring reproducibility and success in the laboratory.

Strategic Overview: Two Paths to Naphthalene-2,7-dicarbonitrile

The direct conversion of 2,7-dihydroxynaphthalene to naphthalene-2,7-dicarbonitrile is not a straightforward transformation due to the poor leaving group nature of the hydroxyl functionalities. Therefore, a multi-step approach is necessary. This guide presents two distinct and reliable synthetic routes:

-

Route 1: The Modern Approach via Palladium-Catalyzed Cyanation. This strategy involves the conversion of the hydroxyl groups into excellent leaving groups, trifluoromethanesulfonates (triflates), followed by a palladium-catalyzed cyanation. This modern approach often offers high yields and clean reactions.

-

Route 2: The Classic Sandmeyer Reaction Pathway. This traditional and well-established route proceeds through the formation of 2,7-diaminonaphthalene. This is achieved by first nitrating naphthalene, followed by the reduction of the nitro groups. The resulting diamine is then converted to the dinitrile via a bis-diazotization and subsequent Sandmeyer reaction with a copper(I) cyanide catalyst.

The choice between these routes will depend on the availability of reagents and catalysts, as well as the specific requirements of the research project.

Route 1: Synthesis via Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) and Palladium-Catalyzed Cyanation

This two-step sequence is an efficient method that leverages the high reactivity of triflate leaving groups in cross-coupling reactions.

Part 1: Synthesis of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

The initial step is the conversion of the phenolic hydroxyl groups of 2,7-dihydroxynaphthalene into triflates. This is a crucial activation step, transforming the hydroxyls into highly effective leaving groups for the subsequent palladium-catalyzed cyanation.

The reaction proceeds via the nucleophilic attack of the hydroxyl groups on the electrophilic sulfur atom of trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh). The use of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the triflic acid byproduct.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,7-Dihydroxynaphthalene | 160.17 | 1.60 g | 10.0 mmol | 1.0 |

| Pyridine | 79.10 | 4.0 mL | 49.5 mmol | 5.0 |

| Trifluoromethanesulfonic anhydride | 282.14 | 4.2 mL | 25.0 mmol | 2.5 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.60 g (10.0 mmol) of 2,7-dihydroxynaphthalene in 50 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add 4.0 mL (49.5 mmol) of pyridine to the solution.

-

Addition of Triflic Anhydride: Slowly add 4.2 mL (25.0 mmol) of trifluoromethanesulfonic anhydride dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Wash the combined organic layers with 1 M HCl (2 x 20 mL), followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford naphthalene-2,7-diyl bis(trifluoromethanesulfonate) as a white solid.

Part 2: Palladium-Catalyzed Cyanation of Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

With the activated ditriflate in hand, the next step is the introduction of the nitrile groups using a palladium catalyst.

This reaction is a classic example of a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., zinc cyanide), and finally reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) | 424.31 | 4.24 g | 10.0 mmol | 1.0 |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 1.41 g | 12.0 mmol | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 458 mg | 0.5 mmol | 0.05 |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 1.11 g | 2.0 mmol | 0.2 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

Procedure:

-

Reaction Setup: In a flame-dried 100 mL Schlenk flask, combine 4.24 g (10.0 mmol) of naphthalene-2,7-diyl bis(trifluoromethanesulfonate), 1.41 g (12.0 mmol) of zinc cyanide, 458 mg (0.5 mmol) of Pd₂(dba)₃, and 1.11 g (2.0 mmol) of dppf.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide via syringe.

-

Heating: Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Cooling and Quenching: Cool the reaction to room temperature and quench by adding 50 mL of an aqueous solution of ethylenediamine (10%). Stir for 30 minutes.

-

Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane) to yield naphthalene-2,7-dicarbonitrile as a solid.

Route 2: Synthesis via 2,7-Diaminonaphthalene and the Sandmeyer Reaction

Part 1: Synthesis of 2,7-Dinitronaphthalene

The first step in this route is the dinitration of naphthalene. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, from which the desired 2,7-isomer must be separated.

Naphthalene undergoes electrophilic nitration with a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the second nitration is influenced by the deactivating nature of the first nitro group.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Naphthalene | 128.17 | 12.8 g | 0.1 mol |

| Concentrated Sulfuric Acid (98%) | - | 60 mL | - |

| Fuming Nitric Acid (90%) | - | 20 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 60 mL of concentrated sulfuric acid.

-

Cooling: Cool the acid to 0 °C in an ice-salt bath.

-

Addition of Naphthalene: Slowly add 12.8 g (0.1 mol) of powdered naphthalene to the stirred acid, maintaining the temperature below 10 °C.

-

Addition of Nitrating Mixture: Slowly add 20 mL of fuming nitric acid from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C for 4 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice.

-

Isolation: Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Purification: The crude product is a mixture of dinitronaphthalene isomers. The 2,7-dinitronaphthalene can be isolated by fractional crystallization from a suitable solvent such as acetic acid or by column chromatography.

Part 2: Synthesis of 2,7-Diaminonaphthalene

The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a common and effective method for this transformation.

The nitro groups are reduced to amino groups using a reducing agent, typically hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,7-Dinitronaphthalene | 218.17 | 2.18 g | 10.0 mmol |

| 10% Palladium on Carbon (Pd/C) | - | 200 mg | - |

| Ethanol | - | 50 mL | - |

| Hydrazine Hydrate (80%) | 50.06 | 2.5 mL | ~40 mmol |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 2.18 g (10.0 mmol) of 2,7-dinitronaphthalene and 200 mg of 10% Pd/C in 50 mL of ethanol.

-

Heating: Heat the suspension to reflux with stirring.

-

Addition of Hydrazine: Slowly add 2.5 mL of 80% hydrazine hydrate dropwise to the refluxing mixture.

-

Reaction: Continue to reflux for 2 hours after the addition is complete.

-

Filtration: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol/water to obtain pure 2,7-diaminonaphthalene.

Part 3: Synthesis of Naphthalene-2,7-dicarbonitrile via Bis-Sandmeyer Reaction

The final step is the conversion of the diamine to the dinitrile using the Sandmeyer reaction.[1]

The Sandmeyer reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by the displacement of the diazonium group with a nucleophile, in this case, cyanide, catalyzed by a copper(I) salt.[1]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,7-Diaminonaphthalene | 158.20 | 1.58 g | 10.0 mmol | 1.0 |

| Concentrated Hydrochloric Acid | - | 6.0 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.45 g | 21.0 mmol | 2.1 |

| Copper(I) Cyanide (CuCN) | 89.56 | 2.15 g | 24.0 mmol | 2.4 |

| Sodium Cyanide (NaCN) | 49.01 | 1.23 g | 25.0 mmol | 2.5 |

Procedure:

-

Diazotization:

-

In a 250 mL beaker, suspend 1.58 g (10.0 mmol) of 2,7-diaminonaphthalene in a mixture of 6.0 mL of concentrated hydrochloric acid and 20 mL of water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 1.45 g (21.0 mmol) of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the bis-diazonium salt.

-

-

Preparation of Cyanide Solution:

-

In a separate 500 mL flask, dissolve 2.15 g (24.0 mmol) of copper(I) cyanide and 1.23 g (25.0 mmol) of sodium cyanide in 30 mL of water.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold bis-diazonium salt solution to the stirred cyanide solution. Effervescence (release of N₂) will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

-

Work-up and Isolation:

-

Cool the mixture and filter the solid product.

-

Wash the solid with water, then with a dilute sodium hydroxide solution, and finally with water again until the washings are neutral.

-

Dry the crude product.

-

-

Purification:

-

Purify the crude naphthalene-2,7-dicarbonitrile by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by sublimation.

-

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic routes.

Sources

Application Note: High-Purity Recrystallization of Naphthalene-2,7-dicarbonitrile

Executive Summary

This application note details a robust protocol for the purification of Naphthalene-2,7-dicarbonitrile (2,7-DCN), a critical intermediate in the synthesis of organic semiconductors, liquid crystals, and Metal-Organic Frameworks (MOFs). While the 2,6-isomer is commercially dominant, the 2,7-isomer offers unique electronic properties due to its specific substitution pattern.

The primary challenge in purifying 2,7-DCN is separating it from its structural isomer, Naphthalene-2,6-dicarbonitrile (2,6-DCN), and unreacted starting materials. This protocol utilizes a high-temperature recrystallization method using o-dichlorobenzene (ODCB) or N,N-dimethylformamide (DMF), exploiting the differential solubility and melting points of the isomers to achieve purities >99.5% (HPLC).

Introduction & Chemical Context

The Purification Challenge

Naphthalene-2,7-dicarbonitrile is a rigid, planar aromatic molecule. Its synthesis—often via ammoxidation or cyanation of naphthalene-2,7-disulfonates—frequently yields a mixture containing:

-

Target: Naphthalene-2,7-dicarbonitrile (MP: ~260–268°C).

-

Major Impurity: Naphthalene-2,6-dicarbonitrile (MP: >295°C).[1]

-

Minor Impurities: Mono-nitriles, metal catalyst residues (Pd/Ni), and oligomeric tars.

The 2,6-isomer possesses higher symmetry (

Solvent Selection Strategy

Standard low-boiling solvents (ethanol, acetone) are insufficient for dissolving dicarbonitriles due to strong

| Solvent | Boiling Point | Solubilizing Power | Removal Difficulty | Application Case |

| Ethanol/Methanol | 78°C / 65°C | Low | Easy | Washing/Anti-solvent only. |

| Toluene | 110°C | Moderate | Moderate | Removal of mono-nitriles. |

| DMF / DMAc | 153°C / 165°C | High | Difficult (High BP) | Primary Recrystallization. |

| o-Dichlorobenzene | 180°C | Very High | Moderate | Polishing / High Purity. |

Recommendation: Use ODCB for highest purity (better isomer discrimination). Use DMF for higher throughput.

Experimental Protocol

Equipment & Safety Prerequisites

-

PPE: Nitrile gloves, lab coat, fume hood (Nitriles are toxic; ODCB is an irritant).

-

Glassware: 3-neck round bottom flask (RBF), reflux condenser, mechanical stirrer (preferred over magnetic for slurries).

-

Filtration: Heated Buchner funnel or jacketed sintered glass filter (Critical to prevent premature crystallization).

Method A: The o-Dichlorobenzene (ODCB) Protocol (High Purity)

Best for removing the 2,6-isomer and metal catalysts.

Step 1: Dissolution

-

Charge 10.0 g of crude 2,7-DCN into a 250 mL RBF.

-

Add 80–100 mL of o-dichlorobenzene (Concentration: ~10-12% w/v).

-

Heat the mixture to 160°C (approx. 20°C below reflux).

-

Stir vigorously. The solution should become clear.

-

Note: If a persistent white solid remains at 160°C, this is likely the less soluble 2,6-isomer. Do not add excess solvent to dissolve it; we want to filter this out.

-

Step 2: Hot Filtration (The Separation Step)

-

While maintaining the temperature at 160°C, add 0.5 g of activated carbon (to remove tars/color). Stir for 10 mins.

-

Filter the hot solution rapidly through a pre-heated sintered glass funnel (coarse porosity) or a pad of Celite.

Step 3: Controlled Crystallization

-

Allow the filtrate to cool slowly to room temperature (25°C) over 4–6 hours.

-

Tip: Wrap the flask in aluminum foil to slow heat loss. Rapid cooling traps impurities.

-

-

Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour to maximize yield.

Step 4: Isolation & Washing [3]

-

Filter the crystals using vacuum filtration.[3]

-

Wash 1: Displace the mother liquor with cold toluene (2 x 20 mL).

-

Wash 2: Wash with methanol (2 x 20 mL) to remove high-boiling ODCB residues.

Step 5: Drying

-

Dry in a vacuum oven at 80°C for 12 hours. (Ensure all ODCB is removed; check via NMR if necessary).

Method B: The DMF/Water Anti-Solvent Method (High Yield)

Best for removing soluble tars if the starting material is already >95% pure.

-

Dissolve crude 2,7-DCN in DMF at 100°C (approx. 1 g / 8 mL).

-

Perform hot filtration to remove insolubles.

-

Add Deionized Water dropwise to the hot filtrate until persistent turbidity is observed (approx. 10-15% volume of DMF).

-

Re-heat to clarify, then allow to cool slowly.

-

Filter, wash with water/ethanol (1:1), and dry.

Process Visualization

Purification Workflow

The following diagram illustrates the critical decision points in the ODCB protocol.

Figure 1: Decision logic for the purification of naphthalene-2,7-dicarbonitrile, highlighting the removal of the less soluble 2,6-isomer via hot filtration.

Quality Control & Validation

To ensure the protocol was successful, the following analytical methods must be employed.

HPLC Analysis (Isomer Quantification)

Standard C18 columns can separate the isomers based on shape selectivity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: The 2,7-isomer typically elutes before the 2,6-isomer due to higher polarity and lower hydrophobicity interactions with the stationary phase.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for purity assessment of crystalline solids.

-

Protocol: Heat from 50°C to 320°C at 10°C/min under N2.

-

Pass Criteria:

-

Sharp endotherm at 267°C ± 2°C (Melting of 2,7-DCN).

-

Absence of endotherm at ~295°C (Melting of 2,6-DCN).

-

Peak purity check (peak shape analysis).[2]

-

Data Summary Table[4]

| Parameter | Crude Material | Purified Target (Spec) |

| Appearance | Brown/Tan Powder | Off-white / Pale Yellow Needles |

| Melting Point | 255–262°C (Broad) | 266–268°C (Sharp) |

| HPLC Purity | 85–95% | >99.5% |

| 2,6-Isomer Content | 1–5% | <0.1% |

Troubleshooting

-

Low Yield:

-

Cause: Too much solvent used.

-

Fix: Concentrate the mother liquor by rotary evaporation (requires high vacuum for ODCB) and collect a second crop. Note that the second crop will have lower purity.

-

-

Product is Colored (Yellow/Brown):

-

Cause: Conjugated oligomers/tars.

-

Fix: Repeat the recrystallization with a higher loading of activated carbon (10 wt%) or pass the hot solution through a short plug of silica gel.

-

-

Oiling Out:

-

Cause: Cooling too fast or solvent mixture (Method B) is too water-rich.

-

Fix: Re-heat and add a small amount of DMF/ODCB. Cool much slower.

-

References

-

Isomer Properties: Naphthalene-2,6-dicarbonitrile Melting Point Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- General Purification Logic:Purification of Naphthalene Derivatives. (Adapted from standard industrial protocols for 2,6-NDC). See: U.S. Patent 5,034,562 (Purification of dimethyl-2,6-naphthalenedicarboxylate).

-

Solubility Data: Solubility of Naphthalene in various solvents. PubChem Compound Summary for CID 931. Available at: [Link]

-

Separation Science: Separation of Diisopropylnaphthalene Isomers (Analogous isomer separation challenges). PMC, National Institutes of Health. Available at: [Link]

Sources

Characterization of Naphthalene-2,7-dicarbonitrile using HPLC

Executive Summary

Naphthalene-2,7-dicarbonitrile (2,7-DCN) is a critical intermediate in the synthesis of organic semiconductors, liquid crystals, and covalent organic frameworks (COFs). Its purity—specifically the absence of the regioisomer 2,6-naphthalene dicarbonitrile (2,6-DCN) —is a Critical Quality Attribute (CQA) that directly impacts the electronic performance of final devices.

Standard C18 methods often fail to resolve the 2,6- and 2,7-isomers due to their identical hydrophobicity and molecular weight. This guide presents a validated protocol utilizing a Biphenyl stationary phase , leveraging

Physicochemical Context & Analytical Challenges

| Property | Data | Analytical Implication |

| Structure | Rigid, planar, aromatic | Strong |

| Solubility | Low in Water/MeOH; High in DMSO/THF | Critical: Sample must be dissolved in DMSO/THF to prevent precipitation during injection.[1] |

| UV Absorption | Dual-wavelength monitoring recommended to confirm peak purity. | |

| Key Impurities | 2,6-DCN, 1-Bromo-7-cyano-naphthalene | Isomers require shape-selective stationary phases.[1] |

The Isomer Challenge

The 2,6- and 2,7-isomers differ only in the substitution angle on the naphthalene ring.

-

2,6-DCN: Linear, "rod-like" geometry.[1]

-

2,7-DCN: Slightly "kinked" geometry.[1]

-

Mechanism: On standard alkyl (C18) phases, separation is driven by hydrophobicity, leading to co-elution.[1] On Biphenyl or Phenyl-Hexyl phases, the separation is driven by the overlap of

-orbitals between the analyte and the stationary phase. The planar, rod-like 2,6-isomer typically interacts more strongly and retains longer than the 2,7-isomer.

Analytical Workflow

Figure 1: Workflow emphasizing the solubility bridge (DMSO to Mobile Phase) and shape-selective separation.

Detailed Protocol: Method DCN-27-ISO

Instrumentation & Conditions

-

System: HPLC with Binary Pump and Diode Array Detector (DAD).[1]

-

Column: Kinetex Biphenyl or Restek Raptor Biphenyl (150 mm x 4.6 mm, 2.7 µm or 5 µm).[1]

-

Why: The biphenyl ligand provides the necessary shape selectivity that C18 lacks.[1]

-

-

Column Temperature: 30°C (Control is vital; higher temps reduce

selectivity). -

Flow Rate: 1.0 mL/min.[1]

-

Detection:

Mobile Phase Composition

-

Solvent A: Milli-Q Water + 0.1% Formic Acid (v/v).[1]

-

Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid (v/v).[1]

-

Note: Formic acid suppresses ionization of potential acidic precursors (like naphthalenedicarboxylic acid), ensuring sharp peaks.[1]

-

Gradient Program

A shallow gradient is required to maximize resolution between the isomers.[1]

| Time (min) | % Solvent B (ACN) | Event |

| 0.0 | 40 | Equilibration / Injection |

| 2.0 | 40 | Isocratic Hold (Focusing) |

| 15.0 | 70 | Linear Gradient (Elution) |

| 18.0 | 95 | Column Wash |

| 22.0 | 95 | Wash Hold |

| 22.1 | 40 | Re-equilibration |

| 28.0 | 40 | End of Run |

Sample Preparation (Critical)

-

Stock Solution: Weigh 5.0 mg of sample into a 10 mL volumetric flask. Dissolve completely in DMSO (Dimethyl sulfoxide).[1] Sonicate for 5 minutes.

-

Working Standard: Transfer 100 µL of Stock Solution into a 1.5 mL HPLC vial. Add 900 µL of 50:50 Water:Acetonitrile . Vortex immediately.

-

Result: Final concentration ~0.05 mg/mL.[1] The DMSO acts as a solubilizer while the water/ACN matches the initial mobile phase conditions to prevent peak distortion (solvent effects).

-

Expected Results & Discussion

Chromatographic Logic

In this Biphenyl system, elution order is generally dictated by the planarity of the molecule.

-

Precursors (Acids/Amides): Elute early (< 3 min) due to polarity.[1]

-

2,7-DCN (Target): Elutes first among the dinitriles (approx. 8-10 min). The "kinked" structure at the 2,7 position disrupts the

-interaction slightly compared to the linear isomer. -

2,6-DCN (Impurity): Elutes second (approx. 10-12 min). The linear structure maximizes surface area contact with the biphenyl ligands, increasing retention.

System Suitability Criteria

To ensure data trustworthiness, the system must pass these checks before batch analysis:

| Parameter | Acceptance Limit | Purpose |

| Resolution ( | Ensures accurate quantitation of impurity. | |

| Tailing Factor ( | Indicates no secondary interactions (silanol activity).[1] | |

| Precision (RSD) | Validates injector and pump stability.[1] |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Sample precipitation or Silanol interaction.[1] | 1. Ensure DMSO is used in prep.2. Increase column temp to 35°C (caution: may lower resolution). |

| Split Peaks | Solvent mismatch. | The sample diluent (100% DMSO) is too strong.[1] Ensure the final dilution step (1:10 in Mobile Phase) is performed.[1] |

| Co-elution | Loss of | Switch from C18 to Biphenyl or Phenyl-Hexyl.[1] Use Methanol instead of ACN (MeOH enhances |

Visualizing the Separation Mechanism

Figure 2: Mechanistic difference in retention. The linear 2,6-isomer aligns better with the stationary phase, resulting in longer retention times.

References

-

PubChem. (2025).[1] Naphthalene-1,4-dicarbonitrile (and related isomers) Compound Summary. National Library of Medicine.[1] [Link] (Note: Used for physicochemical property verification of dicarbonitrile series).[1]

-

Sajkowski, L., et al. (2023).[1][2] Quantitative analysis of naphthalene derivatives using HPLC with Fluorescence Detection. MethodsX, 11, 102244.[1] [Link] (Foundational method for naphthalene solubility and mobile phase selection).

-